(R)-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol
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Overview
Description
®-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol likely involves multi-step organic synthesis. Typical steps might include:
- Formation of the imidazo[1,2-a]pyridine core.
- Introduction of the pyrimidine ring.
- Coupling with the thiazole moiety.
- Final functionalization to introduce the but-3-yn-2-ol group.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and other process engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the pyrimidine or thiazole rings.
Substitution: Various substitution reactions might be possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Halogenation reagents like NBS (N-Bromosuccinimide) or electrophilic aromatic substitution conditions.
Major Products
The major products would depend on the specific reactions but might include oxidized or reduced forms of the compound, or derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Compounds with such structures might be used as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Agriculture: Possible applications as agrochemicals.
Chemical Industry: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
®-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol: might be compared with other heterocyclic compounds like:
Uniqueness
The uniqueness of ®-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol would lie in its specific combination of functional groups and heterocyclic rings, which might confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C18H13ClN6OS |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
(2R)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C18H13ClN6OS/c1-18(26,16-21-6-7-27-16)5-4-11-2-3-14-22-9-13(25(14)10-11)15-12(19)8-23-17(20)24-15/h2-3,6-10,26H,1H3,(H2,20,23,24)/t18-/m1/s1 |
InChI Key |
JWTLNYGTANMSGG-GOSISDBHSA-N |
Isomeric SMILES |
C[C@@](C#CC1=CN2C(=NC=C2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O |
Canonical SMILES |
CC(C#CC1=CN2C(=NC=C2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O |
Origin of Product |
United States |
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